molecular formula C9H9N3O B13301082 2-Methyl-5-(4H-1,2,4-triazol-4-YL)phenol

2-Methyl-5-(4H-1,2,4-triazol-4-YL)phenol

Cat. No.: B13301082
M. Wt: 175.19 g/mol
InChI Key: XSLRCSGTRIIVFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5-(4H-1,2,4-triazol-4-YL)phenol is an organic compound that belongs to the class of phenyl-1,2,4-triazoles. These compounds are characterized by a phenyl group substituted with a 1,2,4-triazole ring. The presence of the triazole ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(4H-1,2,4-triazol-4-YL)phenol typically involves the formation of the triazole ring followed by its attachment to the phenol moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like sulfuric acid or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(4H-1,2,4-triazol-4-YL)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-5-(4H-1,2,4-triazol-4-YL)phenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(4H-1,2,4-triazol-4-YL)phenol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls in bacteria and fungi .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-(4H-1,2,4-triazol-4-YL)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the phenyl ring and the triazole moiety enhances its reactivity and potential for diverse applications compared to other similar compounds .

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

2-methyl-5-(1,2,4-triazol-4-yl)phenol

InChI

InChI=1S/C9H9N3O/c1-7-2-3-8(4-9(7)13)12-5-10-11-6-12/h2-6,13H,1H3

InChI Key

XSLRCSGTRIIVFM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C=NN=C2)O

Origin of Product

United States

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